2-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-N-phenylhydrazinecarbothioamide
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Overview
Description
2-{[5-(4-METHYLPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides This compound features a pyrazole ring substituted with a 4-methylphenyl group, a carbonyl group, and a phenylhydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-METHYLPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution with 4-Methylphenyl Group: The pyrazole ring is then substituted with a 4-methylphenyl group through electrophilic aromatic substitution or other suitable methods.
Introduction of the Carbonyl Group: The carbonyl group is introduced via acylation reactions using acyl chlorides or anhydrides.
Formation of the Hydrazinecarbothioamide Moiety: The final step involves the reaction of the intermediate with phenylhydrazine and carbon disulfide under basic conditions to form the hydrazinecarbothioamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-METHYLPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{[5-(4-METHYLPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antibacterial, and antifungal properties.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[5-(4-METHYLPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It may inhibit specific enzymes involved in inflammatory or infectious processes.
Interaction with Receptors: The compound may bind to and modulate the activity of certain receptors, affecting cellular signaling pathways.
Induction of Apoptosis: It may induce apoptosis in certain cell types, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound shares a similar pyrazole ring structure and is known for its antibacterial and antifungal activities.
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: Another similar compound with a methoxy group instead of a methyl group, also exhibiting significant biological activities.
Uniqueness
2-{[5-(4-METHYLPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazinecarbothioamide moiety, in particular, is of interest for its potential therapeutic applications .
Properties
Molecular Formula |
C18H17N5OS |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C18H17N5OS/c1-12-7-9-13(10-8-12)15-11-16(21-20-15)17(24)22-23-18(25)19-14-5-3-2-4-6-14/h2-11H,1H3,(H,20,21)(H,22,24)(H2,19,23,25) |
InChI Key |
SHZDUJOCDFFSQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NNC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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